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Cellular Assay Validation Data for llorasertib
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Compound Focus: llorasertib

CAS No.: 1227939-82-3

Cat. No.: S548704

The following table summarizes the quantitative data from cellular assays used to validate Ilorasertib's
activity against its key kinase targets. These cellular pharmacodynamic (PD) IC50 values represent the
concentration at which Ilorasertib inhibits half of the maximum cellular autophosphorylation or activity of

the target kinase [1].

Kinase Cellular PD .
Cellular Assay Description
Target IC50 (nM)
Aurora A 189 Autophosphorylation in nocodazole-arrested HelLa cells, measured by

western analysis with phospho-specific antibodies [1].

| Aurora B | 13 (Autophosphorylation) 21 (Histone H3 Phosphorylation) | Autophosphorylation in
nocodazole-arrested HeLa cells (13 nM). Phosphorylation of histone H3 (21 nM), a downstream substrate
[1]. | | Aurora C | 13 | Autophosphorylation in nocodazole-arrested HeLa cells [1]. | | VEGFR1 | 0.3 |
Proliferation surrogate readout in BaF3 cells expressing a TEL:VEGFR1 catalytic domain fusion [1]. | |
VEGFR2 | 5 | Ligand-stimulated phosphorylation assay [1]. | | VEGFR3 | 2 | Ligand-stimulated
phosphorylation assay [1]. | | FLT-3 | 2 | Assay using SEM cells with constitutive FLT-3 phosphorylation [1].
| | CSF-1R | 3 | Ligand-stimulated phosphorylation assay [1]. | | ¢-KIT | 45 | Ligand-stimulated
phosphorylation assay [1]. | | PDGFR-a | 16 | Ligand-stimulated phosphorylation assay [1]. | | PDGFR- | 11
| Ligand-stimulated phosphorylation assay [1]. |
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Experimental Protocols for Key Assays

The cellular validation of Ilorasertib relied on several fit-for-purpose assays to demonstrate target

engagement. Here are the methodologies for the key experiments cited in the clinical study.

Aurora Kinase Cellular Autophosphorylation Assay

e Cell Line: HeLa (human cervical cancer cells)

e Cell Synchronization: Cells were arrested in mitosis using nocodazole, a microtubule-
depolymerizing agent that activates Aurora kinases.

e Compound Exposure: Cells were treated with llorasertib for a specified duration.

¢ Detection Method: Western blot analysis using phosphorylation-site-specific antibodies that
recognize the activated (autophosphorylated) form of Aurora A, B, or C [1].

Histone H3 Phosphorylation Assay (Surrogate for Aurora B
Activity)

¢ Principle: Aurora B phosphorylates histone H3 on serine 10 (Ser10). This assay measures the
inhibition of this downstream event as a surrogate for Aurora B kinase inhibition.

¢ Method: Similar to the autophosphorylation assay, mitotic HeLa cells were treated with llorasertib.
The level of phosphorylated histone H3 (pHH3) was quantified, typically by Western blot or
immunofluorescence [1].

VEGFR/PDGFR Family Phosphorylation Assays

¢ Principle: These assays measure llorasertib's ability to inhibit the ligand-stimulated phosphorylation
of various receptor tyrosine kinases.

e Procedure: Cells expressing the receptor of interest (e.g., VEGFR2, PDGFR) were stimulated with
their specific ligand (e.g., VEGF, PDGF) to induce activation and phosphorylation. This stimulation
was performed in the presence or absence of llorasertib.

e Detection: Phosphorylation was detected after 5-20 minutes of ligand stimulation using
phosphorylation-specific antibodies, often via Western blot or other immunoassay formats [1].

llorasertib's Dual Kinase Inhibition Pathway
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The diagram below illustrates the core signaling pathways targeted by Ilorasertib and the points of

inhibition validated by the cellular assays.
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Key Validation Insights from Clinical Data

The cellular assay data was crucial for interpreting the results of the phase 1 clinical trial:

o Differential Target Engagement: The data clearly showed that VEGFR2 inhibition was achieved
at much lower doses and drug exposures than Aurora B inhibition [2] [1]. This explained why
side effects typically associated with VEGFR inhibition (like hypertension) were the most frequent and
dose-limiting toxicities observed in patients [2].

¢ Evidence of Antitumor Activity: Despite the program's discontinuation, the pharmacodynamic data
provided a mechanistic basis for the antitumor activity observed, including two partial responses in
patients with advanced solid tumors [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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